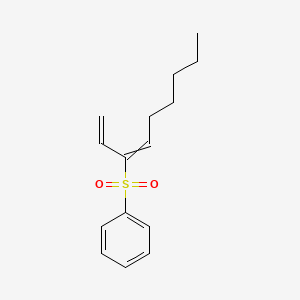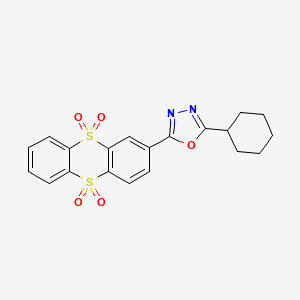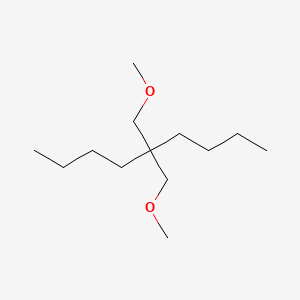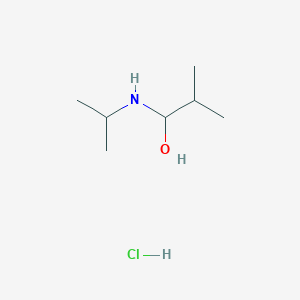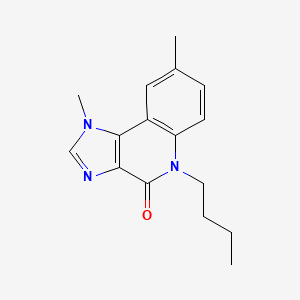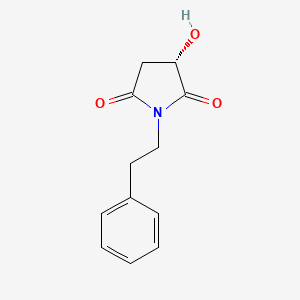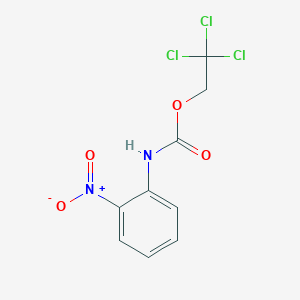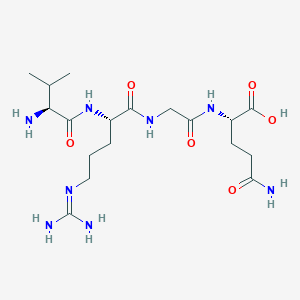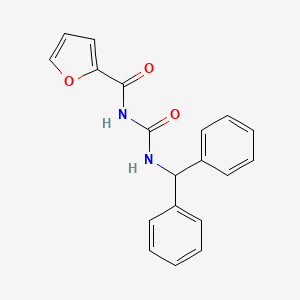
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is an organic compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a diphenylmethylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- typically involves the reaction of furan-2-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The diphenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furancarboxamides.
Scientific Research Applications
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The diphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-phenyl-
- 2-Furancarboxamide, N-benzyl-
Uniqueness
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in scientific research.
Properties
CAS No. |
168779-52-0 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(benzhydrylcarbamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(16-12-7-13-24-16)21-19(23)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,20,21,22,23) |
InChI Key |
HVZMVJUPOOYSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


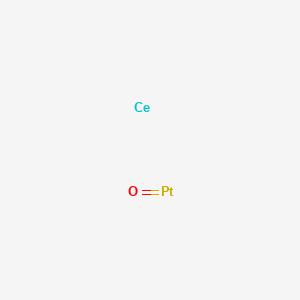

![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)


